molecular formula C24H27NO7 B12466512 Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Cat. No.: B12466512
M. Wt: 441.5 g/mol
InChI Key: LZONOHJPFYUINU-UHFFFAOYSA-N
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Description

BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxyphenyl, oxoethoxy, and butanamido groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves a multi-step process. One common approach is the linker mode synthesis under reflux conditions. This method involves the reaction of 3-methoxyphenyl acyl chloride with butyl 4-aminobenzoate in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-oxoethoxy butanoic acid under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amido and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to exhibit cytotoxic activity against breast cancer cells through the inhibition of estrogen receptor alpha (ERα). This interaction disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit ERα and its potential as an anticancer agent set it apart from other similar compounds.

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

butyl 3-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C24H27NO7/c1-3-4-13-31-24(29)18-8-5-9-19(14-18)25-22(27)11-12-23(28)32-16-21(26)17-7-6-10-20(15-17)30-2/h5-10,14-15H,3-4,11-13,16H2,1-2H3,(H,25,27)

InChI Key

LZONOHJPFYUINU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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